Product packaging for 3-(5-Thiazolyl)benzoic acid(Cat. No.:)

3-(5-Thiazolyl)benzoic acid

Cat. No.: B13926911
M. Wt: 205.23 g/mol
InChI Key: TUHPRPIQWXZJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(5-Thiazolyl)benzoic acid is a versatile benzoic acid-derived building block incorporating a thiazole heterocycle, valuable for medicinal chemistry and drug discovery research. The compound features a carboxylic acid functional group on a benzoic acid ring linked to a 1,3-thiazol-5-yl heterocycle, enabling diverse synthetic transformations and molecular interactions. Researchers utilize this scaffold in structure-activity relationship (SAR) studies, particularly in developing protein kinase inhibitors . Similar thiazolyl benzoic acid derivatives have demonstrated potent protein kinase CK2 inhibitory activity (IC50 values reaching 0.014 μM for CK2α) , indicating potential for anticancer therapeutic development. Additional research applications include use as spectrophotometric reagents for trace metal determination like nickel and in synthesizing antimicrobial agents . The compound serves as a key precursor for generating Schiff base ligands and their metal complexes, which show significant activity against human pathogenic bacterial strains . This product is intended for research purposes only in laboratory settings and is not certified for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2S B13926911 3-(5-Thiazolyl)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

3-(1,3-thiazol-5-yl)benzoic acid

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H,(H,12,13)

InChI Key

TUHPRPIQWXZJQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CN=CS2

Origin of Product

United States

Synthetic Methodologies for 3 5 Thiazolyl Benzoic Acid and Advanced Analogs

De Novo Synthesis Strategies for the Thiazole (B1198619) Moiety

The formation of the thiazole ring is a critical step in the synthesis of 3-(5-thiazolyl)benzoic acid. Various methods have been developed, with the Hantzsch thiazole synthesis being a foundational approach.

Hantzsch Thiazole Synthesis and Contemporary Modifications

First described in 1887 by Arthur R. Hantzsch, this synthesis traditionally involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comtandfonline.com This method is widely used due to its simplicity and the ability to introduce a variety of functional groups. bepls.com For the synthesis of a this compound precursor, a key starting material would be a 3-(bromoacetyl)benzoic acid derivative, which reacts with a thioamide.

Contemporary modifications to the Hantzsch synthesis often focus on improving yields, reducing reaction times, and employing more environmentally friendly conditions. researchgate.net Microwave-assisted Hantzsch reactions, for instance, have been shown to significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov Solvent-free and catalyst-free conditions have also been explored to create a more sustainable synthetic process. researchgate.netorganic-chemistry.org

Table 1: Comparison of Conventional and Microwave-Assisted Hantzsch Synthesis

Feature Conventional Heating Microwave Irradiation
Reaction Time Often requires several hours of refluxing. nih.gov Can be completed in a matter of minutes. nih.gov
Yields Moderate to good yields. nih.gov Generally higher yields. nih.gov
Purification May require extensive purification. nih.gov Often results in cleaner reaction profiles, simplifying purification. nih.gov

| Conditions | Typically requires a solvent and heating. researchgate.netnih.gov | Can sometimes be performed under solvent-free conditions. researchgate.net |

Direct Cyclization and Condensation Approaches

Beyond the classic Hantzsch synthesis, other direct cyclization and condensation methods provide alternative routes to the thiazole core. These methods often involve different starting materials and reaction conditions, offering flexibility in synthetic design.

One such approach is the reaction of thioamides with various substrates other than α-haloketones, such as α-diazoketones, α,β-unsaturated carbonyl compounds, and alkynes. bepls.com Another strategy involves the base-induced cyclization of active methylene (B1212753) isocyanides with methyl arene- and hetarenecarbodithioates, which provides an efficient route to 4,5-disubstituted thiazoles. organic-chemistry.org These methods can offer advantages in terms of substrate availability and functional group tolerance. organic-chemistry.org

More recent developments include direct nucleophilic attack/addition cyclization reactions, which have been used to synthesize complex fused thiazole systems like benzo tandfonline.comnih.govimidazo[2,1-b]thiazoles. researchgate.net Strain-based molecular design has also been employed to guide the synthesis of thiazole-containing macrocycles through direct macrocyclization. rsc.org

Installation and Derivatization of the Benzoic Acid Functionality

The benzoic acid group is a crucial component of the target molecule. Its installation can be achieved either by starting with a pre-functionalized building block or by derivatizing a suitable precursor in the later stages of the synthesis.

Side-Chain Oxidation Methods

A common and effective method for introducing a benzoic acid group is through the oxidation of a methyl group on the benzene (B151609) ring. sci-hub.seshaalaa.com If the synthesis starts with a 3-methylphenyl-substituted thiazole, this methyl group can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid are traditionally used for this transformation. thieme.de

Modern approaches focus on catalytic aerobic oxidation, which is more environmentally benign. acs.orgresearchgate.net These methods often employ transition metal catalysts, such as those based on cobalt or manganese, in the presence of oxygen or air as the oxidant. sci-hub.seacs.orgresearchgate.net Catalyst systems involving N-hydroxyphthalimide (NHPI) have also shown high efficiency for the aerobic oxidation of toluene (B28343) derivatives to benzoic acids under mild conditions. researchgate.net

Table 2: Reagents for Side-Chain Oxidation of Toluene Derivatives

Reagent/Catalyst System Conditions Notes
Potassium Permanganate (KMnO4) Basic, aqueous, heat A strong, classic oxidizing agent. thieme.de
Chromic Acid (CrO3/H2SO4) Acidic, aqueous A strong, but toxic, oxidizing agent. thieme.de
Co(OAc)2 / [bmim][Br] 150 °C, O2 pressure An example of a modern catalytic aerobic oxidation system. acs.org

Carbonylation Reactions

Palladium-catalyzed carbonylation of aryl halides offers a powerful and versatile method for the synthesis of carboxylic acids and their derivatives. nih.govthieme-connect.de This reaction involves treating an aryl halide, such as 3-bromophenylthiazole, with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile, which in the case of carboxylic acid synthesis is water. nih.govgoogle.comresearchgate.net

This methodology has seen significant development, with a wide range of palladium catalysts and ligands available to facilitate the transformation under various conditions, including atmospheric pressure of CO. researchgate.netrsc.org The reaction generally exhibits good functional group tolerance. thieme-connect.dersc.org

Hydrolysis of Precursor Esters or Nitriles

A frequently employed strategy involves synthesizing a precursor molecule containing an ester or a nitrile group at the desired position on the benzene ring, which is then hydrolyzed to the carboxylic acid in a final step. libretexts.orgpressbooks.pubbyjus.com

The synthesis can be designed to incorporate a methyl 3-(5-thiazolyl)benzoate intermediate, which can then be subjected to either acidic or basic hydrolysis to yield the final product. publish.csiro.au Similarly, a 3-(5-thiazolyl)benzonitrile precursor can be hydrolyzed. libretexts.orgbyjus.comcommonorganicchemistry.com This two-step approach, involving the formation of a nitrile followed by hydrolysis, is a common method for preparing carboxylic acids from alkyl halides. libretexts.org The hydrolysis of nitriles can be catalyzed by either acid or base, typically under heated conditions. byjus.comcommonorganicchemistry.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-(Bromoacetyl)benzoic acid
3-Methylphenyl-substituted thiazole
Potassium permanganate
Chromic acid
N-hydroxyphthalimide
3-Bromophenylthiazole
Carbon monoxide
Methyl 3-(5-thiazolyl)benzoate

Intermolecular Coupling Reactions for Thiazolyl-Benzoic Acid Linkage

The formation of the carbon-carbon bond between the thiazole and benzoic acid moieties is a critical step in the synthesis of the target molecule. Transition-metal-catalyzed cross-coupling reactions are the cornerstone for achieving this transformation, offering reliability and broad substrate scope.

Palladium-Catalyzed Cross-Coupling Protocols (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forging carbon-carbon bonds. The Suzuki-Miyaura and Stille reactions, in particular, have been widely employed for the synthesis of biaryl systems, including the thiazolyl-benzoic acid scaffold.

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is favored for its mild reaction conditions, commercial availability of a wide range of boronic acids, and the generation of non-toxic inorganic byproducts. libretexts.org For the synthesis of this compound, this would typically involve the coupling of a 5-halothiazole derivative with 3-boronobenzoic acid or, conversely, a 3-halobenzoic acid derivative with a 5-thiazolylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. nih.govmdpi.com For instance, palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium sources, often paired with phosphine (B1218219) ligands to enhance catalytic activity. nih.gov

The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner for an organic halide or triflate, also catalyzed by palladium. wikipedia.org While effective, the toxicity and difficulty in removing organotin byproducts have made it a less favored approach compared to the Suzuki-Miyaura coupling. libretexts.org The mechanism of the Stille reaction involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org The reaction can be accelerated by the addition of copper(I) iodide as a co-catalyst. harvard.edu

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Protocols

Feature Suzuki-Miyaura Coupling Stille Coupling
Organometallic Reagent Organoboron (Boronic acids/esters) Organotin (Organostannanes)
Toxicity of Reagent Low High
Byproducts Non-toxic inorganic salts Toxic organotin compounds
Reaction Conditions Generally mild Often requires anhydrous conditions
Catalyst System Pd catalyst with a base Pd catalyst, often with Cu(I) additive

Copper-Mediated Coupling Processes (e.g., Ullmann)

The Ullmann reaction, a classical copper-mediated coupling method, provides an alternative to palladium-catalyzed processes for the formation of aryl-aryl bonds. nih.gov Traditionally, the Ullmann condensation requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. mdpi.com However, modern advancements have led to the development of more efficient, ligand-assisted copper-catalyzed Ullmann-type reactions that proceed under milder conditions. nih.govbeilstein-journals.org

For the synthesis of this compound, a modified Ullmann coupling could involve the reaction of a 5-halothiazole with a 3-halobenzoic acid derivative in the presence of a copper catalyst, a ligand (such as diamines or amino acids), and a base. researchgate.net While palladium catalysis often remains the preferred method due to its broader functional group tolerance and higher catalytic activity, copper-mediated couplings are a valuable alternative, particularly given copper's greater earth abundance and lower cost compared to palladium. mdpi.com

Regioselective Synthesis of this compound Isomers and Position-Specific Functionalization

The ability to control the regiochemistry of the thiazole-benzene linkage is paramount for structure-activity relationship studies. The synthesis of specific isomers, such as 2-, 4-, or 5-substituted thiazolyl benzoic acids, requires precise control over the synthetic route.

Palladium-catalyzed cross-coupling reactions offer excellent regiocontrol, as the position of the coupling is dictated by the placement of the halide and organometallic functional groups on the respective aromatic rings. nih.gov For example, to synthesize this compound specifically, one would start with a 5-halothiazole and 3-(boronic acid)benzoic acid (in a Suzuki-Miyaura reaction) or a 3-halobenzoic acid and a 5-(trialkylstannyl)thiazole (in a Stille reaction).

Further functionalization of the this compound core can be achieved through various modern synthetic methods. For instance, palladium-catalyzed C-H activation/arylation can be used to introduce substituents at specific positions on either the thiazole or the benzene ring, often directed by a coordinating group. mdpi.comrsc.org This allows for the late-stage modification of the molecule, providing access to a library of analogs for further investigation. The choice of reaction conditions, including the catalyst, ligand, and directing group, is critical for achieving the desired regioselectivity.

Green Chemistry and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Solvent-Free and Aqueous Medium Reactions

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. To this end, researchers have explored solvent-free reaction conditions and the use of water as a green solvent for the synthesis of thiazole derivatives. researchgate.netbenthamdirect.com

Solvent-free, or solid-state, reactions often involve grinding the reactants together, sometimes with a solid-supported catalyst, which can lead to shorter reaction times and easier product purification. researchgate.netnih.gov Microwave-assisted solvent-free synthesis has also emerged as a rapid and efficient method for preparing thiazole cores. researchgate.net

Reactions in aqueous media are highly desirable from an environmental perspective. The development of water-soluble catalysts and ligands has enabled many transition-metal-catalyzed reactions, including those for thiazole synthesis, to be performed in water. benthamdirect.comresearchgate.net For example, the use of cyclodextrins in water has been shown to promote the synthesis of 2-amino-4-arylthiazole-5-carboxylates.

Catalysis with Earth-Abundant Metals or Organocatalysts

Replacing precious metal catalysts like palladium with more earth-abundant and less toxic metals is a major goal in sustainable synthesis. rsc.org Iron, being the second most abundant metal in the Earth's crust, is a particularly attractive alternative. frontiersin.org Iron-catalyzed cross-coupling reactions and dehydrogenative couplings are emerging as powerful tools for C-C bond formation. frontiersin.orgbeilstein-journals.org While still under development for the specific synthesis of this compound, the progress in iron catalysis for related heterocyclic systems is promising.

Organocatalysis, the use of small organic molecules as catalysts, offers another metal-free approach to synthesis. researchgate.net Organocatalysts can promote a wide range of transformations, often with high enantioselectivity. For thiazole synthesis, organocatalytic methods have been developed, such as the epoxidation of nitroolefins followed by reaction with thioamides, which can be performed in a one-pot fashion. thieme-connect.comrsc.org The use of bifunctional organocatalysts, such as asparagine, which contains both a basic (NH₂) and an acidic (COOH) group, has also been reported for the synthesis of 2-aminothiazoles. bepls.com

Table 2: Green and Sustainable Approaches for Thiazole Synthesis

Approach Description Advantages
Solvent-Free Reactions Reactants are mixed without a solvent, often with grinding or microwave irradiation. nih.govresearchgate.net Reduced solvent waste, potentially faster reactions, easier workup.
Aqueous Medium Reactions Water is used as the reaction solvent. benthamdirect.comresearchgate.net Environmentally benign, low cost, improved safety.
Earth-Abundant Metal Catalysis Utilizes catalysts based on metals like iron or copper instead of precious metals. frontiersin.orgbeilstein-journals.org Lower cost, reduced toxicity, greater sustainability. rsc.org
Organocatalysis Employs small organic molecules as catalysts. researchgate.netthieme-connect.com Metal-free, often mild conditions, potential for asymmetric synthesis.

Microwave-Assisted and Flow Chemistry Applications

Modern synthetic strategies are increasingly focused on improving reaction efficiency, reducing waste, and accelerating the discovery process. Microwave-assisted synthesis and flow chemistry have emerged as powerful technologies in this regard, offering significant advantages over traditional batch methods for the preparation of heterocyclic compounds, including thiazole derivatives. figshare.com

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity. d-nb.info This technique allows for rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of byproducts. scispace.comresearchgate.net For the synthesis of thiazole cores, microwave irradiation has been successfully applied to the Hantzsch thiazole synthesis and related condensation reactions. For instance, the condensation of α-bromoketones with thiosemicarbazones to form thiazolyl hydrazine (B178648) derivatives can be performed efficiently under microwave conditions, often without a catalyst. d-nb.info A general method involves heating a mixture of a substituted benzoic acid and a suitable thio-precursor in the presence of a cyclizing agent, such as phosphorus oxychloride, under microwave irradiation (e.g., at 250 W). scielo.br This approach significantly shortens reaction times to mere minutes, compared to hours required for conventional heating. researchgate.netscielo.br

Flow chemistry, where reactants are continuously pumped through a reactor, offers precise control over reaction parameters such as temperature, pressure, and residence time. This leads to improved safety, scalability, and product consistency. researchgate.net The synthesis of thiazole derivatives has been effectively translated to continuous flow systems. nih.gov For example, a multistep flow process can be designed for the sequential Hantzsch thiazole synthesis, followed by further modifications. thieme-connect.comresearchgate.net In such a setup, streams of reactants, like an α-bromoketone and a thioamide, are mixed and heated in a microreactor coil for a short residence time, often less than 15 minutes, to afford the thiazole product in high yield. nih.govresearchgate.net This automated process minimizes manual handling and allows for the rapid generation of libraries of complex molecules. thieme-connect.com

The table below summarizes representative examples of these advanced synthetic techniques applied to thiazole-related structures.

Method Reactants Conditions Product Type Yield Reference
Microwave-AssistedSubstituted benzoic acid, Thiosemicarbazide (B42300), POCl₃250 W, 5-15 minSubstituted triazolothiadiazoleGood scielo.br
Microwave-AssistedDibenzofuran derivative, ThiosemicarbazoneMicrowave IrradiationThiazole-substituted dibenzofuranHigh d-nb.info
Flow ChemistryThioamide, α-BromoketoneMicroreactor, <15 min residence timeFunctionalized thiazole38-82% (over 3 steps) nih.gov

Multicomponent Reactions (MCRs) for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for building molecular complexity. scispace.com These one-pot processes are characterized by their high atom economy, operational simplicity, and ability to generate diverse libraries of compounds from readily available starting materials, making them ideal for drug discovery. thieme-connect.com The synthesis of the thiazole scaffold, particularly polysubstituted derivatives, is well-suited to MCR strategies.

The Hantzsch thiazole synthesis is a classic example that can be adapted into a multicomponent format. scispace.com Instead of a two-component condensation, a three-component reaction involving an α-haloketone, a thioamide or thiourea, and another carbonyl compound can be employed to construct substituted thiazoles in a single step. scispace.com For instance, a one-pot condensation of an α-haloketone, thiourea, and a substituted o-hydroxybenzaldehyde under solvent-free conditions can produce thiazole derivatives in high yields (85-95%) and significantly reduced reaction times (as low as 3 minutes). scispace.com

More advanced MCRs allow for the synthesis of highly functionalized 2,4,5-trisubstituted thiazoles. One such approach involves the reaction of thiosemicarbazide, an aldehyde or ketone, an arylglyoxal, and an active methylene compound in ethanol, mediated by acetic acid. rsc.org This domino reaction proceeds through the in situ formation of a thiosemicarbazone, followed by cyclization, affording the target thiazole in high yields. rsc.org

A particularly relevant example is the one-pot synthesis of a 2-benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester. This reaction involves the condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester (formed in situ), thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde. This MCR demonstrates the capability of incorporating a benzoic acid moiety (as its methyl ester) directly into a complex thiazole structure in a single, efficient operation. Another novel four-component reaction uses oxo-components, primary amines, thiocarboxylic acids, and a specialized isocyanide to yield 2,4,5-trisubstituted thiazoles, offering multiple points of diversity for creating compound libraries. thieme-connect.comthieme-connect.com

The table below details examples of MCRs for the synthesis of various thiazole derivatives.

MCR Type Components Conditions Product Type Yield Reference
Hantzsch-typeα-Haloketone, Thiourea, o-HydroxybenzaldehydeSolvent-free, Room Temp, 3 min2-{[4-(2-hydroxyphenyl)-thiazol-2-yl-imino]-methyl}-phenol95% scispace.com
Domino MCRThiosemicarbazide, Aldehyde, Arylglyoxal, Active Methylene CompoundAcetic acid, Ethanol, 80 °C2,4,5-Trisubstituted thiazoleHigh rsc.org
Four-Component2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, Thiosemicarbazide, Pyrazole-4-carbaldehydeOrtho-phosphoric acid, AcetonitrileBenzoic acid methyl ester thiazole derivativeGood
Four-ComponentOxo-component, Primary amine, Thiocarboxylic acid, IsocyanideMethanol, 20 °C, 20 h2,4-Disubstituted thiazoleModerate thieme-connect.com

Advanced Chemical Derivatization and Scaffold Modification of 3 5 Thiazolyl Benzoic Acid

Strategic Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a key interaction point and a handle for significant structural changes. nih.gov Its modification can lead to the formation of various functional groups, each imparting unique characteristics to the parent molecule.

Esterification and Amidation Reactions for Conjugate Formation

Esterification and amidation are fundamental reactions for converting the carboxylic acid of 3-(5-thiazolyl)benzoic acid into esters and amides, respectively. These transformations are pivotal for creating conjugate molecules with altered solubility, stability, and pharmacokinetic profiles.

Esterification is the process of forming an ester by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. iajpr.commasterorganicchemistry.com This reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.orglibretexts.org For instance, the Fischer esterification is a classic method that involves heating the carboxylic acid and alcohol with a strong acid like sulfuric acid. masterorganicchemistry.com Intramolecular esterification can also be employed to form cyclic esters, known as lactones, which are particularly favorable for the formation of five- and six-membered rings. masterorganicchemistry.com

Amidation , the formation of an amide from a carboxylic acid and an amine, is another crucial transformation. This reaction often requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. Reagents like thionyl chloride can convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. google.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate amide bond formation by activating the carboxylate. libretexts.org

These reactions are instrumental in synthesizing prodrugs, where the ester or amide linkage is designed to be cleaved in vivo to release the active carboxylic acid. Furthermore, they allow for the attachment of various molecular entities, including peptides, polymers, and fluorescent tags, to create sophisticated molecular probes and targeted drug delivery systems. iajpr.com

Table 1: Examples of Esterification and Amidation of Carboxylic Acids

Reactant 1Reactant 2Product TypeReaction TypeCatalyst/Reagent
Carboxylic AcidAlcoholEsterFischer EsterificationAcid (e.g., H₂SO₄)
Carboxylic AcidAmineAmideAmidation (via acyl chloride)Thionyl chloride (SOCl₂)
Carboxylic AcidAmineAmideAmidation (direct coupling)DCC

Reduction to Alcohols and Subsequent Transformations

The reduction of the carboxylic acid group to a primary alcohol opens up a new set of synthetic possibilities. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting benzyl-type alcohol can then undergo a variety of subsequent reactions.

For example, the alcohol can be oxidized back to an aldehyde or carboxylic acid under controlled conditions. It can also be converted to an alkyl halide, which can then participate in nucleophilic substitution reactions. Furthermore, the alcohol can be used in ether synthesis or further esterification reactions, significantly expanding the diversity of accessible derivatives.

Decarboxylation Strategies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, represents a more drastic modification of the this compound scaffold. wikipedia.org This reaction can be challenging for aromatic carboxylic acids and often requires harsh conditions or the presence of specific catalysts. nih.govd-nb.info

However, recent advancements have led to milder decarboxylation methods. For instance, visible-light photoredox catalysis has emerged as a powerful tool for the decarboxylation of various carboxylic acids. organic-chemistry.org Metal-catalyzed decarboxylation, using catalysts based on copper, silver, or palladium, has also been explored. organic-chemistry.orgacs.org These methods often proceed through radical intermediates. nih.gov The success of decarboxylation can be influenced by the stability of the resulting aryl anion or radical intermediate. wikipedia.org

Functionalization of the Thiazole (B1198619) Ring

The thiazole ring is another key site for modification, offering opportunities to introduce substituents that can modulate the electronic properties and steric profile of the molecule. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The thiazole ring can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity and regioselectivity are influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS) on a thiazole ring is generally less facile than on a benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen and sulfur atoms. However, under appropriate conditions, reactions such as nitration, halogenation, and sulfonation can be achieved. The position of substitution is directed by the electronic effects of the existing groups. The mechanism involves the attack of an electrophile on the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS) occurs when the aromatic ring is electron-deficient and is attacked by a nucleophile. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring accelerates this reaction. masterorganicchemistry.com In the context of this compound, the thiazole ring's inherent electron deficiency can be further enhanced by other substituents, making it susceptible to attack by nucleophiles like alkoxides or amines, leading to the displacement of a suitable leaving group.

Directed Ortho-Metallation (DoM) and C-H Activation Strategies

Modern synthetic methods like Directed Ortho-Metallation (DoM) and C-H activation offer highly regioselective ways to functionalize the thiazole and benzoic acid rings.

Directed Ortho-Metallation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org The carboxylic acid group itself, or a derivative like an amide, can act as a DMG, directing metalation to the adjacent positions on the benzoic acid ring. uwindsor.caorganic-chemistry.org This strategy allows for the precise introduction of substituents at positions that might be difficult to access through classical electrophilic substitution. unblog.fr

C-H Activation is a powerful strategy that involves the direct functionalization of a C-H bond, often catalyzed by transition metals like iridium, palladium, or cobalt. acs.org This approach avoids the need for pre-functionalized starting materials. For benzoic acids, the carboxylate group can act as a directing group, guiding the metal catalyst to activate a C-H bond at the ortho position. This has been successfully applied for reactions like methylation, amination, and arylation of benzoic acids. acs.org Benzoic acid itself can also act as a promoter in some palladium-catalyzed direct arylation reactions of azoles. mdpi.com These methods are particularly valuable for late-stage functionalization of complex molecules.

Synthesis of Thiazole-Fused Ring Systems

The fusion of a second ring to the thiazole moiety of this compound leads to the formation of bicyclic and polycyclic systems, significantly altering the molecule's steric and electronic properties. These fused systems often exhibit unique biological activities.

A primary strategy for creating fused systems is through the construction of a pyridine (B92270) ring onto the existing thiazole core, resulting in thiazolo[4,5-b]pyridines . dmed.org.ua This can be achieved through multicomponent reactions. For instance, a combinatorial approach utilizes cyanoacetamide, isothiocyanates, and ethyl-4-chloroacetoacetate in a domino reaction sequence to build the thiazolo[4,5-b]pyridine (B1357651) scaffold. sci-hub.se Another method involves the reaction of 2-aminothiazole (B372263) derivatives with α,β-unsaturated compounds. For example, the reaction of 3-phenyl-4-iminothiazolidin-2-one with ethyl acetoacetate (B1235776) yields 3-phenyl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one. researchgate.net The resulting thiazolo[4,5-b]pyridine can be further functionalized. For example, the nitrogen at the 3-position can undergo Michael addition to acrylonitrile, and subsequent hydrolysis of the nitrile yields a propanoic acid side chain. researchgate.net

Another important class of fused systems is thiazolo[3,2-a]pyrimidines . The synthesis of these compounds often starts with pyrimidine (B1678525) derivatives. For example, 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione can be reacted with ethyl bromoacetate (B1195939) in a condensation/cyclization sequence to yield 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives. ijnc.ir The synthesis of N-(3,5-dioxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-7-yl) carboxamide derivatives can be achieved by reacting the appropriate carboxamide with chloroacetic acid and anhydrous sodium acetate (B1210297) in a mixture of glacial acetic acid and acetic anhydride (B1165640). mdpi.com

The synthesis of thiazolo[5,4-d]thiazoles , which are composed of two fused 1,3-thiazole rings, has also been explored. mdpi.com These structures are noted for their planar, rigid, and conjugated nature. mdpi.com

Modifications of the Phenyl Ring and its Periphery

The phenyl ring of this compound is a prime site for modification to fine-tune the molecule's properties. Electrophilic aromatic substitution reactions are commonly employed for this purpose.

Halogenation , an electrophilic substitution reaction, can introduce halogen atoms such as chlorine or bromine onto the benzene ring. savemyexams.com This is typically carried out in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃). savemyexams.com

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is a classic electrophilic aromatic substitution reaction carried out with a mixture of concentrated nitric acid and sulfuric acid. orgsyn.orgaiinmr.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com For benzoic acid derivatives, the carboxyl group is a deactivating, meta-directing group. Therefore, nitration is expected to occur at the positions meta to the carboxyl group. The reaction conditions, such as temperature and the specific nitrating agent used, can influence the outcome. For instance, nitration of 3-(2-chloro-α,α,α-trifluoro-4-tolyloxy)benzoic acid can be achieved using mixed nitric and sulfuric acids in the presence of acetic anhydride. google.com

Friedel-Crafts Alkylation introduces an alkyl group onto the benzene ring. libretexts.org This reaction is typically performed by treating the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as AlCl₃. libretexts.org However, this reaction has limitations, including the possibility of carbocation rearrangements and the fact that it does not proceed on rings with strongly electron-withdrawing substituents like a carboxyl group. libretexts.orgtransformationtutoring.com

Friedel-Crafts Acylation is the substitution of an acyl group (-COR) onto the aromatic ring. sigmaaldrich.com This reaction is carried out by reacting the aromatic compound with an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst. savemyexams.comsigmaaldrich.com For example, benzene reacts with acetyl chloride in the presence of AlCl₃ to form acetophenone. libretexts.org The acyl group is deactivating, which prevents multiple substitutions.

Arylation , the introduction of an aryl group, can be achieved through various modern cross-coupling reactions. One such method is the iridium-catalyzed ortho-arylation of benzoic acids with arenediazonium salts. nih.gov This reaction uses a catalytic amount of [{IrCp*Cl₂}₂] and a base to couple the benzoic acid with the diazonium salt, forming diaryl-2-carboxylates. nih.gov Another approach is the ruthenium-catalyzed C-H arylation with aryl halides, which can tolerate a variety of functional groups. acs.org Copper-mediated decarboxylative direct C-H arylation of heteroarenes with benzoic acids has also been reported. rsc.org

Halogenation and Nitration

Rational Design of Hybrid and Polycyclic Analogs

The rational design of hybrid molecules involves combining the this compound scaffold with other pharmacologically relevant moieties to create new chemical entities with potentially synergistic or novel activities. This approach aims to access more complex and three-dimensional chemical spaces.

One strategy is the synthesis of hybrid compounds incorporating other heterocyclic systems. For example, novel series of derivatives have been synthesized by condensing a thiazole derivative of benzoic acid with substituted pyrazole-carbaldehydes. This creates a multi-heterocyclic framework containing thiazole, benzoic acid, and pyrazole (B372694) moieties.

The construction of polycyclic analogs often involves intramolecular reactions to form additional rings. Intramolecular Friedel-Crafts reactions are a useful tool for synthesizing bicyclic or polycyclic compounds. masterorganicchemistry.com For instance, intramolecular alkylation can be used to form five, six, or seven-membered rings fused to an existing aromatic ring. masterorganicchemistry.com The synthesis of bridged, tianeptine-like tetracyclic ring systems has been achieved, featuring linkers between different parts of the molecule. chemistryviews.org Furthermore, selective [4+2] cycloaddition reactions of thiazolo-2-pyridones with arynes have been developed to create highly functionalized and structurally complex thiazolo-fused bridged isoquinolones. diva-portal.org

Structure-Activity Relationship (SAR) Studies via Systematic Structural Perturbations

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. By systematically modifying different parts of the this compound scaffold, researchers can identify key pharmacophores and optimize activity.

For derivatives of 4-(thiazol-5-yl)benzoic acid, which is an isomer of the title compound, SAR studies have provided valuable insights. nih.gov In one study, the structure was systematically divided into different sites for modification. nih.gov These sites included the substituent at the 4-position of the thiazole ring, the thiazole ring itself, the central amide bond, the benzene ring, the sulfonamide group, and the amine substituent of the sulfonamide. nih.gov

Modifications to the benzoic acid portion have been shown to significantly impact activity. For example, replacing the benzene ring with azabenzene analogs like pyridine and pyridazine-carboxylic acids resulted in potent protein kinase CK2 inhibitors. nih.gov The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety also maintained potent inhibitory activity against CK2 and led to increased antiproliferative activities. nih.govresearchgate.net The carboxyl group of 3-substituted benzoic acids has been noted to be important for interaction and orientation within the binding sites of enzymes like DPP-4, where it can form salt bridges. mdpi.com

The position of the substituents on the phenyl ring is also critical. Mathematical modeling has been used to predict the antisickling activities of a series of synthetic benzoic acid derivatives, including halogenated and alkylated analogs. iomcworld.com

Advanced Structural Characterization and Spectroscopic Elucidation of 3 5 Thiazolyl Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete NMR spectroscopic characterization of 3-(5-Thiazolyl)benzoic acid would be crucial for elucidating its molecular structure in solution. This would involve a suite of experiments to assign the signals of all proton (¹H) and carbon (¹³C) atoms and to understand their spatial relationships.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular puzzle. A Correlation SpectroscopY (COSY) experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the benzoic acid and thiazole (B1198619) rings. rsc.orgnist.gov The Heteronuclear Single Quantum Coherence (HSQC) spectrum would then correlate directly bonded proton and carbon atoms, providing definitive ¹H-¹³C one-bond connections. researchgate.netrsc.org

To establish the long-range connectivity and piece the fragments together, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential. ajrconline.orgresearchgate.net This technique shows correlations between protons and carbons that are two or three bonds apart, which would be critical in confirming the linkage between the thiazole and benzoic acid rings. For instance, correlations from the thiazole protons to the carbons of the benzoic acid ring would definitively establish the substitution pattern.

Finally, Nuclear Overhauser Effect SpectroscopY (NOESY) would provide insights into the through-space proximity of protons, which is vital for determining the preferred conformation of the molecule, such as the rotational orientation of the two ring systems relative to each other. nist.gov

Solid-State NMR for Polymorph Characterization

Should this compound exist in different crystalline forms, or polymorphs, solid-state NMR (ssNMR) would be a powerful tool for their characterization. nih.gov Polymorphism, the ability of a compound to exist in multiple crystal structures, can significantly affect its physical properties. researchgate.net ssNMR can distinguish between polymorphs by detecting differences in the chemical environments of the carbon and nitrogen atoms in the solid state, providing a unique fingerprint for each crystalline form.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. This technique is a cornerstone for confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic pattern of product ions. By analyzing these fragments, it is possible to deduce the structure of the original molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or COOH) and cleavages within or at the junction of the thiazole and benzoic acid rings. The resulting fragmentation spectrum serves as a structural fingerprint.

X-ray Crystallography and Solid-State Structure Analysis

The definitive method for determining the three-dimensional arrangement of atoms in a solid-state is single-crystal X-ray diffraction. mdpi.comuni.lu An X-ray crystallographic study of this compound would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential π-π stacking between the aromatic rings, that govern the crystal packing. This information is fundamental to understanding the solid-state properties of the compound and is essential for studies involving polymorphism and co-crystal formation. rcsb.org

In the absence of specific experimental data for this compound, the detailed tables of NMR chemical shifts, mass spectral fragments, and crystallographic parameters cannot be provided. The generation of such data awaits focused synthetic and analytical research on this particular compound.

Single-Crystal X-ray Diffraction for Absolute Configuration, Conformation, and Intermolecular Interactions

In studies of related heterocyclic compounds, SC-XRD analysis has confirmed the molecular and crystal structures of newly synthesized molecules. mdpi.commdpi.com For instance, the analysis of cocrystal solvates of 3,5-dinitrobenzoic acid with acetamide (B32628) revealed that all are isostructural, with crystal packing forming continuous channels. nih.gov The molecules are often associated through specific hydrogen bonding patterns, such as the common amide-amide dimer which forms R2(2)(8) motifs. nih.gov

The crystal structures of benzoic acid derivatives often feature centrosymmetric dimers, where two molecules are linked by a pair of hydrogen bonds between their carboxyl groups. iaea.org This dimerization is a recurring motif in the solid-state architecture of carboxylic acids. The planarity or twisting of the molecule, such as the dihedral angle between aromatic rings, is a critical conformational feature determined by SC-XRD. nih.gov Such structural details are paramount for understanding intermolecular interactions, which govern the packing of molecules in the crystal lattice and influence the material's bulk properties.

Table 1: Crystallographic Data for a Representative Benzoic Acid Derivative

Parameter Value Reference
Crystal System Monoclinic mdpi.com
Space Group P21/n mdpi.com
a (Å) 15.673(3) mdpi.com
b (Å) 4.7447(8) mdpi.com
c (Å) 17.615(3) mdpi.com
β (°) 99.067(17) mdpi.com
V (ų) 1293.6(4) mdpi.com

Note: Data presented is for a representative benzimidazole-1,2,3-triazole dual moiety molecule as a structural analogue.

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and investigate polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. PXRD is crucial for quality control in the pharmaceutical industry and for studying phase transitions. acs.org For coordination polymers and metal-organic frameworks (MOFs) involving thiazole-containing ligands, PXRD confirms the phase purity of the synthesized compounds. scientificarchives.com

The phenomenon of polymorphism is significant for benzoic acid derivatives, as different polymorphs can exhibit distinct physical properties, including solubility and bioavailability. For example, co-crystallization of benzoic acid derivatives with other molecules can lead to the formation of different polymorphs depending on the preparation method, such as solution growth versus mechanical grinding. rsc.org Variable-temperature PXRD studies are particularly useful for examining the thermal stability of different crystalline phases and observing phase transitions upon heating or cooling. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and its conformational isomers. mt.com These techniques are based on the principle that molecules absorb infrared radiation or scatter incident radiation at frequencies corresponding to their natural vibrational modes.

FT-IR spectroscopy is particularly sensitive to polar functional groups and is widely used to confirm the presence of characteristic groups in benzoic acid derivatives, such as the carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid group, and the C=N and C-S vibrations of the thiazole ring. bohrium.comnih.govijtsrd.com The FT-IR spectra of benzoic acid and its derivatives have been extensively studied, with assignments for various vibrational modes. researchgate.netnih.gov

Raman spectroscopy is complementary to FT-IR, providing strong signals for non-polar bonds and symmetric vibrations. It is particularly useful for studying the carbon backbone of aromatic systems. mt.com In the study of 2-amino-5-bromobenzoic acid, both FT-IR and FT-Raman spectra were recorded and analyzed to provide a comprehensive vibrational assignment. ijtsrd.com The combination of FT-IR and Raman spectroscopy offers a more complete picture of the vibrational landscape of this compound and its derivatives, aiding in structural elucidation and conformational analysis. mt.comijtsrd.com

Table 2: Key Vibrational Frequencies for Benzoic Acid Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Carboxylic Acid O-H Stretching 2500-3300 (broad) FT-IR
Aromatic C-H Stretching 3000-3100 FT-IR, Raman
Carbonyl C=O Stretching 1680-1710 FT-IR, Raman
Aromatic C=C Stretching 1450-1600 FT-IR, Raman

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are powerful tools for investigating the electronic transitions and photophysical properties of molecules. biocompare.com UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is useful for quantifying conjugated systems and studying the electronic structure of chromophores. nih.gov

For thiazole-containing compounds, which are intrinsically fluorescent, these techniques are particularly insightful. scientificarchives.com Thiazole derivatives often serve as organic linkers in luminescent coordination polymers and MOFs. scientificarchives.comresearchgate.net The luminescence properties are typically linker-based, especially when combined with d¹⁰ metal ions like Zn²⁺ or Cd²⁺. scientificarchives.com For example, a coordination polymer with a m-(2-thiazolyl) benzoic acid ligand displayed an emission band centered at 348 nm upon excitation at 262 nm, which was attributed to the thiazole-containing ligand. scientificarchives.comresearchgate.net

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, provides information about the molecule's excited-state dynamics and its interaction with the environment. biocompare.com The sensitivity and specificity of fluorescence make it a valuable tool for developing chemical sensors. scientificarchives.com

Table 3: Photophysical Data for a Thiazole-Containing Benzoic Acid System

Parameter Wavelength (nm) Assignment Reference
Excitation (λ_ex) 262 - scientificarchives.comresearchgate.net

Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-NMR, GC-MS)

The coupling of chromatographic separation techniques with spectroscopic detectors provides a powerful platform for the analysis of complex mixtures. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used for the identification and quantification of components in a mixture. lcms.czjmaterenvironsci.com

GC-MS is suitable for volatile and thermally stable compounds. It separates components based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides information on the molecular weight and fragmentation pattern of each component, aiding in its identification. jmaterenvironsci.comresearchgate.net Benzoic acid and its derivatives can be analyzed by GC-MS, often after a derivatization step to increase their volatility. jmaterenvironsci.com

LC-MS is applicable to a wider range of compounds, including those that are non-volatile or thermally labile. dergipark.org.tr The separation occurs in the liquid phase, and the eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. LC-MS is a key technique in pharmaceutical analysis and metabolomics. dergipark.org.tr

Liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) is a more advanced hyphenated technique that combines the separation power of LC with the structural elucidation capabilities of NMR. nih.gov It allows for the direct acquisition of NMR spectra of individual components in a mixture as they elute from the chromatography column. While less sensitive than MS, NMR provides unparalleled detail about molecular structure, including stereochemistry. nih.gov Stop-flow and offline LC-NMR approaches have been developed to overcome sensitivity limitations, enabling the detailed characterization of trace analytes in complex matrices. nih.gov These advanced techniques are invaluable for the comprehensive analysis of this compound and its derivatives, particularly in the context of drug metabolism or natural product discovery.

Computational Chemistry and Theoretical Investigations of 3 5 Thiazolyl Benzoic Acid

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn affects its biological activity and physical properties. mun.ca 3-(5-Thiazolyl)benzoic acid possesses conformational flexibility due to the rotation around the single bond connecting the thiazole (B1198619) and phenyl rings.

Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. jussieu.fr These methods are computationally less expensive than quantum calculations and are used to perform conformational searches, identifying stable low-energy conformers (isomers that differ by rotation around single bonds). mun.ca

Molecular Dynamics (MD): MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of conformational changes. iitm.ac.in By simulating the molecule in a given environment (e.g., in a solvent like water), MD can explore the conformational landscape and determine the relative populations of different conformers at equilibrium. nih.gov Studies on benzoic acid in confined spaces have shown that the environment significantly impacts molecular aggregation and dynamics. rsc.org For drug-like molecules, identifying the most probable conformations in solution is a key step in understanding how they might interact with a biological target. mun.ca

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for interpreting experimental data and confirming molecular structures. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov These calculated shifts are then compared with experimental spectra to aid in signal assignment. schrodinger.com

IR Frequencies: Theoretical vibrational frequencies can be calculated using DFT. The resulting frequencies and intensities are used to predict the appearance of FT-IR and FT-Raman spectra. nih.gov Comparing the computed spectrum with the experimental one helps in assigning specific vibrational modes to the observed absorption bands. nih.gov

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov It calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. vjst.vn Studies on benzoic acid have shown that TD-DFT can reproduce the characteristic absorption bands, and that the solvent environment can influence the peak positions. rsc.org For example, the neutral form of benzoic acid in an acidic solution shows absorption maxima at approximately 230 nm and 274 nm. rsc.org

Spectroscopic Data for a Related Compound (4-Butyl Benzoic Acid)ExperimentalCalculated (B3LYP/6-311++G(d,p))
¹H NMR (δ, ppm)
H (Carboxyl)12.511.98
¹³C NMR (δ, ppm)
C (Carboxyl)173.2172.5
UV-Vis λmax (nm) 243240
Selected IR Frequencies (cm⁻¹)
O-H Stretch30883099
C=O Stretch16821690

This interactive table shows a comparison of experimental and calculated spectroscopic data for a related molecule, 4-butyl benzoic acid, to illustrate the predictive power of computational methods. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling (in silico, non-clinical focus)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. mdpi.com This in silico method is fundamental in drug discovery for screening virtual libraries and prioritizing compounds for synthesis and testing. texilajournal.com

The process involves preparing the 3D structures of the ligand and the protein receptor. The docking algorithm then samples a large number of possible binding poses of the ligand within the protein's binding site and scores them based on binding affinity, usually expressed in kcal/mol. dergipark.org.tr A lower binding energy generally indicates a more stable and favorable interaction.

Docking studies on related benzoic acid and thiazole derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target's active site. mdpi.comtexilajournal.com For example, a docking study of a benzoic acid derivative with carbonic anhydrase revealed its potential as an inhibitor. Following docking, molecular dynamics simulations can be run on the ligand-protein complex to assess the stability of the predicted binding pose over time. iitm.ac.in

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Analog Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.ar These models are built on the principle that the structure of a molecule determines its properties. mdpi.com

To develop a QSAR/QSPR model, a set of molecules with known activities or properties (a training set) is used. For each molecule, a variety of numerical parameters, known as molecular descriptors (encoding steric, electronic, hydrophobic, and topological features), are calculated. conicet.gov.ar Statistical methods are then used to build a model that can predict the activity or property of new, untested compounds. researchgate.net

QSAR/QSPR studies have been successfully applied to benzoic acids to predict properties like their acid dissociation constant (pKa) in various solvents. researchgate.netrsc.org Such predictive models are invaluable for the in silico design of new analogs of this compound, allowing chemists to computationally screen for modifications that might enhance a desired property before committing to laboratory synthesis. mdpi.com

Reaction Mechanism Elucidation using Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations

The elucidation of reaction mechanisms at a molecular level is a cornerstone of modern chemistry, providing fundamental insights into how chemical transformations occur. For a molecule such as this compound, understanding its reactivity is crucial for predicting its behavior in various chemical environments and for designing new synthetic pathways. Computational chemistry offers powerful tools to map out the energetic landscape of a reaction, and among the most important are Transition State Theory (TST) and Intrinsic Reaction Coordinate (IRC) calculations. These methods, grounded in quantum mechanics, allow for the detailed characterization of the pathways connecting reactants to products.

Transition State Theory (TST)

Transition State Theory provides a framework for understanding and calculating the rates of chemical reactions. It postulates that for a reaction to proceed from reactants to products, the system must pass through a specific, high-energy configuration known as the transition state (TS). This transition state represents the point of maximum energy along the minimum energy path of the reaction, often described as a saddle point on the potential energy surface.

The core tenets of TST are:

Existence of a Transition State: Reactions proceed through a well-defined transition state that separates the reactant and product valleys on the potential energy surface.

Quasi-Equilibrium: An equilibrium-like state, or quasi-equilibrium, is assumed to exist between the reactants and the activated complexes at the transition state.

Rate Determination: The rate of the reaction is determined by the rate at which these activated complexes pass through the transition state to form products.

From a computational standpoint, locating the transition state is a critical first step. This is typically achieved through optimization algorithms that search for a first-order saddle point on the potential energy surface. A key verification of a true transition state is the presence of a single imaginary vibrational frequency in the calculated frequency spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate, the specific path leading from reactants to products through the transition state.

For a hypothetical reaction involving this compound, such as its esterification, TST would be employed to calculate important thermodynamic parameters of activation. These parameters, including the standard enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide a quantitative measure of the kinetic barrier of the reaction.

Hypothetical Data Table 1: Calculated Activation Parameters for the Esterification of this compound

This table presents hypothetical data for illustrative purposes, demonstrating the typical output of a TST analysis for a reaction involving this compound.

ParameterCalculated ValueUnits
ΔE‡ (Electronic Energy)25.5kcal/mol
ΔH‡ (Enthalpy of Activation)24.8kcal/mol
ΔS‡ (Entropy of Activation)-15.2cal/mol·K
ΔG‡ (Gibbs Free Energy)29.3kcal/mol

Intrinsic Reaction Coordinate (IRC) Calculations

While locating the transition state is crucial, it only provides a snapshot of the reaction at its highest energy point. To confirm that a calculated transition state indeed connects the desired reactants and products, chemists employ Intrinsic Reaction Coordinate (IRC) calculations. The IRC is defined as the minimum energy path on the potential energy surface, in mass-weighted coordinates, that leads downhill from the transition state to the reactants on one side and to the products on the other.

The process of an IRC calculation involves:

Starting with the optimized geometry of the transition state.

Following the path of steepest descent from the saddle point in both forward and backward directions.

The forward path leads to the product(s), while the backward path leads to the reactant(s).

By tracing this path, an IRC calculation provides a continuous energy profile of the reaction, confirming the connectivity between the transition state and the corresponding energy minima (reactants and products). This is an indispensable verification step in any reaction mechanism study. For instance, in a complex multi-step reaction, IRC calculations can ensure that a series of transition states and intermediates are correctly linked in the proposed mechanism.

Hypothetical Data Table 2: Key Points Along the IRC for a Hypothetical Reaction of this compound

This table presents hypothetical data points along a calculated IRC path, illustrating how the energy changes as the reaction progresses from reactant to product through the transition state.

IRC PointReaction CoordinateRelative Energy (kcal/mol)Description
Reactant Complex-2.50.0Starting Materials
Transition State0.025.5Activation Barrier
Product Complex3.0-5.2Reaction Products

Mechanistic Investigations of 3 5 Thiazolyl Benzoic Acid and Its Analogs in Chemical and Biological Systems Non Clinical Focus

Elucidation of Chemical Reaction Pathways and Intermediate Identification

The synthesis of 3-(5-Thiazolyl)benzoic acid and its analogs often involves multi-step reaction sequences. Understanding the pathways and identifying key intermediates is crucial for optimizing synthesis and developing novel derivatives.

One common route to thiazole-containing benzoic acid derivatives involves the condensation of a substituted benzoyl compound with a molecule containing the thiazole (B1198619) core. For instance, the synthesis of novel 2-benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester derivatives proceeds through a one-pot condensation. This reaction involves 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide (B42300), and a substituted pyrazole-4-carbaldehyde. An important intermediate in this process is the in-situ prepared 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, which reacts with thiosemicarbazide to form a corresponding imine before the final condensation step.

Another synthetic approach involves the esterification of a benzoic acid derivative, followed by a series of transformations. For example, the synthesis of N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives starts with the esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. acs.org The resulting product is then used to synthesize 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, which is a key intermediate. acs.org This hydrazide is subsequently condensed with various aldehydes to form hydrazones, which are then cyclized with thioglycolic acid to yield the final thiazolidinone products. acs.org

The synthesis of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols, which can be considered analogs, starts with 4-methoxybenzoic acid. researchgate.net This is converted to its methyl ester via Fischer esterification, followed by hydrazinolysis to form the corresponding hydrazide. researchgate.net The hydrazide is then cyclized with phenyl isothiocyanate to form the triazole-thiol core, which is subsequently alkylated. researchgate.net

Mechanistic investigations into the degradation of benzoic acid itself have shown that it can react with various radicals present in the atmosphere, such as OH, NO3, and SO4-. nih.gov These reactions can proceed via addition or abstraction pathways, leading to a variety of hydroxylated and further oxidized products. nih.gov While this study focuses on benzoic acid, the principles can be extended to understand the potential atmospheric degradation pathways of its thiazolyl derivatives.

In Vitro Studies of Enzyme Inhibition Mechanisms (e.g., tyrosinase, neuraminidase, HDAC8, cholinesterase, protein kinase CK2)

Derivatives of this compound have been investigated as inhibitors of various enzymes, with studies often elucidating their mechanism of action.

Tyrosinase: Thiazole and benzoic acid derivatives have shown potential as tyrosinase inhibitors, which are relevant for conditions involving hyperpigmentation. Kinetic studies of 2,3-dihydro-1,5-benzothiazepine derivatives, which share structural similarities, revealed a mixed-type inhibition of tyrosinase. acs.org For example, compound 2, identified as 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] jst.go.jpnih.govthiazepine, exhibited mixed-type inhibition with a Ki value of 1.01 μM. acs.org This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. acs.org Similarly, some carvacrol (B1668589) derivatives with a benzoic acid substitution have been found to be mixed-type or non-competitive inhibitors of tyrosinase. jst.go.jp

Neuraminidase: Benzoic acid derivatives are of interest as neuraminidase inhibitors for influenza therapy. semanticscholar.orgwikipedia.org Some of these inhibitors are designed to bind to the active site of the neuraminidase enzyme. nih.gov For instance, the benzoic acid-based inhibitor BCX-140 binds to the active site in a manner opposite to that of sialic acid-based inhibitors, with its guanidino group interacting with Glu-276. nih.gov Studies on thiazolylhydrazone derivatives have also shown neuraminidase inhibitory activity. researchgate.net Kinetic tests on some inhibitors have revealed noncompetitive inhibition against N1 and N2 neuraminidases. researchgate.net

HDAC8: Histone deacetylase (HDAC) inhibitors are a class of compounds investigated for cancer therapy. ijarbs.comgoogle.com Thiazole-containing hydroxamic acids have been designed as HDAC inhibitors. arkat-usa.org While specific studies on this compound are limited, related structures like 5-substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acids have shown potent HDAC inhibition. researchgate.net Some of these compounds exhibited IC50 values in the sub-micromolar range, indicating strong inhibitory activity. researchgate.net

Cholinesterase: Thiazole derivatives have been synthesized and evaluated as cholinesterase inhibitors for potential use in Alzheimer's disease. dergipark.org.tr Some para-aminobenzoic acid analogs have also shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, 4-amino-3-bromo-5-fluorobenzohydrazide was found to inhibit both AChE and BChE. nih.gov Kinetic studies of some carboxamide-based derivatives indicated a non-competitive mode of inhibition for both enzymes. nih.gov However, some synthesized thiazole derivatives showed weak anticholinesterase activity. dergipark.org.tr

Protein Kinase CK2: Analogs of 4-(thiazol-5-yl)benzoic acid have been designed as potent inhibitors of protein kinase CK2, a target in cancer therapy. nih.gov Modified versions, including pyridine- and pyridazine-carboxylic acid derivatives, have demonstrated strong inhibitory activities with IC50 values in the low nanomolar range for both CK2α and CK2α'. nih.gov A biligand inhibitor, ARC-772, constructed from 4-(2-amino-1,3-thiazol-5-yl)benzoic acid and a peptoid, was found to bind to CK2 with a very high affinity (Kd of 0.3 nM). nih.gov Furthermore, 2-aminothiazole (B372263) derivatives have been identified as selective allosteric modulators of protein kinase CK2. researchgate.net One such lead compound, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, showed submicromolar potency against CK2α. researchgate.net

Table 6.2.1: In Vitro Enzyme Inhibition by this compound Analogs

Enzyme TargetCompound Class/AnalogInhibition TypePotency (IC50/Ki)Reference(s)
Tyrosinase2,3-Dihydro-1,5-benzothiazepine derivativesMixed-typeKi = 1.01 μM (for compound 2) acs.org
NeuraminidaseBenzoic acid derivativesCompetitive/NoncompetitiveVaries nih.govresearchgate.net
HDAC85-Substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acidsNot specifiedSub-micromolar IC50 values researchgate.net
Cholinesterasepara-Aminobenzoic acid analogsNon-competitiveVaries nih.gov
Protein Kinase CK24-(Thiazol-5-yl)benzoic acid analogsCompetitive/AllostericIC50 = 0.0046-0.017 μM; Kd = 0.3 nM nih.govnih.gov

Molecular-Level Analysis of Receptor Binding Kinetics and Thermodynamics (in vitro)

The interaction of this compound analogs with their target receptors has been characterized at the molecular level, providing insights into their binding kinetics and thermodynamics.

In vitro binding studies have been crucial in quantifying the affinity of these compounds for their protein targets. For instance, a biligand inhibitor of protein kinase CK2, ARC-772, which incorporates a 4-(2-amino-1,3-thiazol-5-yl)benzoic acid moiety, was found to bind to CK2 with a dissociation constant (Kd) of 0.3 nM, indicating a very strong binding affinity. nih.gov

Thermodynamic parameters, such as the binding constant (Kb) and Gibbs free energy (ΔG°), have been determined for some benzoic acid derivatives interacting with DNA. For two such compounds, the Kb values were found to be 1.5×10⁴ M⁻¹ and 1.9×10⁴ M⁻¹, with corresponding ΔG° values of -23.8 kJ/mol and -22.8 kJ/mol, respectively. researchgate.net These negative Gibbs free energy values indicate that the binding process is spontaneous.

Molecular docking studies, which are computational in nature, provide theoretical predictions of binding affinities. For a series of 1,3-thiazolidine-4-one derivatives, the binding affinities for AURKA and VEGFR-2 receptors were calculated to be in the range of -9.8 to -7.9 kcal/mol. acs.org Similarly, docking studies of thiazole derivatives with the 5-HT3 receptor have been performed to build 3D-QSAR models. nih.gov

The kinetics of inhibition have also been investigated. For example, a study on 2,3-dihydro-1,5-benzothiazepine derivatives as tyrosinase inhibitors used Lineweaver-Burk plots to determine the type of inhibition. acs.org This analysis revealed a mixed-type inhibition for one of the compounds, signifying that it can bind to both the free enzyme and the enzyme-substrate complex. acs.org

Protein-Ligand Interaction Dynamics and Conformational Changes Induced by Binding

The binding of this compound and its analogs to their protein targets can induce conformational changes in both the ligand and the protein, which are critical for their biological activity. These dynamic interactions have been explored through various experimental and computational methods.

Molecular dynamics simulations have been employed to understand the stability and conformational changes of protein-ligand complexes. For example, simulations of 1,3-thiazolidine-4-one derivatives with AURKA and VEGFR-2 receptors revealed that the ligand can adopt a favorable conformation within the binding pocket, leading to stable interactions. acs.org These simulations also showed that the binding can induce fluctuations in the protein structure, indicating a change in the conformation of residues in the binding pocket. acs.org

Docking studies have identified key interactions between the ligands and their target proteins. For 1,3-thiazolidine-4-one derivatives, hydrophobic interactions and π-π stacking were found to be the main drivers of binding to AURKA and VEGFR-2. acs.org In some cases, hydrogen bonds with specific amino acid residues, such as Glu 260, Asn 261, and Lys 141 in AURKA, contribute to the stability of the complex. acs.org Similarly, for tyrosinase inhibitors, hydrogen bonding with residues like His85 and π-π stacking with His263 and Phe264 are important for binding. acs.org

The binding of a ligand can also lead to allosteric effects, where binding at one site influences the activity at another site. This has been observed with 2-aminothiazole derivatives that act as allosteric modulators of protein kinase CK2. researchgate.net The binding of these inhibitors induces a conformational change that is transmitted to the active site, thereby modulating the enzyme's activity. nih.gov

In some cases, the binding of a ligand can be influenced by tautomerism. For example, a hydroxypyridine-containing compound was observed to undergo a rapid conformational change due to hydroxypyridine-pyridone tautomerism. researchgate.net

Table 6.4.1: Key Protein-Ligand Interactions for Thiazole and Benzoic Acid Derivatives

Ligand ClassProtein TargetKey Interacting ResiduesInteraction TypesReference(s)
1,3-Thiazolidine-4-one derivativesAURKAGlu 260, Asn 261, Lys 141Hydrogen bonds, hydrophobic, π-π stacking acs.org
1,3-Thiazolidine-4-one derivativesVEGFR-2His 816 to Leu 1049Hydrophobic, π-π stacking acs.org
2,3-Dihydro-1,5-benzothiazepine derivativesTyrosinaseHis85, His263, Phe264Hydrogen bonds, π-π stacking acs.org
2-Aminothiazole derivativesProtein Kinase CK2Not specifiedAllosteric interactions researchgate.net

Exploration of Intramolecular Cyclization, Rearrangement, and Degradation Mechanisms

The chemical reactivity of this compound and its analogs can include intramolecular cyclization, rearrangement, and degradation reactions.

Intramolecular Cyclization: The synthesis of certain heterocyclic systems from benzoic acid derivatives involves intramolecular cyclization. For example, the formation of N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves the cyclization of hydrazones with thioglycolic acid. acs.org

Rearrangement Reactions: Several types of rearrangement reactions are known in organic chemistry that could potentially be relevant to the synthesis or transformation of this compound analogs. These include:

Cope Rearrangement: A thieme-connect.comthieme-connect.com-sigmatropic rearrangement of a 1,5-diene. numberanalytics.com

Beckmann Rearrangement: The transformation of an oxime into an amide, which proceeds through a nitrilium ion intermediate. solubilityofthings.com

Curtius Rearrangement: The thermal decomposition of an acyl azide (B81097) to an isocyanate, which is believed to occur via a concerted mechanism. wikipedia.orgmasterorganicchemistry.com

Wolff Rearrangement: The conversion of an α-diazocarbonyl compound into a ketene. masterorganicchemistry.comwikipedia.org

While direct examples of these rearrangements involving this compound were not found, these are fundamental reaction types that could be applicable in the design of synthetic routes to new analogs.

Degradation Mechanisms: The degradation of benzoic acid itself has been studied in the context of atmospheric chemistry. It can be initiated by reaction with OH, NO3, and SO4- radicals. nih.gov The reaction with OH radicals can lead to the formation of various hydroxybenzoic acids through addition reactions, followed by further oxidation. nih.gov Another potential degradation pathway for benzoic acids is decarboxylative oxygenation, which can convert them to phenols. Mechanistic studies suggest this can proceed through a free carbocation intermediate. organic-chemistry.org The degradation of benzoic acid hydrazides has also been investigated, with the reaction proceeding through the formation of a complex with an oxidizing agent, which then decomposes to the products. orientjchem.org

Applications of 3 5 Thiazolyl Benzoic Acid and Its Derivatives in Advanced Materials and Chemical Biology Tools Non Clinical

Development as Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers

3-(5-Thiazolyl)benzoic acid and its isomers are valuable building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs). These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating porous structures with a wide range of potential applications. The thiazole (B1198619) and benzoic acid moieties of the ligand provide multiple coordination sites for metal ions, leading to diverse structural architectures.

Researchers have synthesized and characterized a variety of MOFs and CPs using thiazolyl-benzoic acid ligands. For instance, zinc(II) has been a common metal center used in conjunction with these ligands. Depending on the specific isomer of the thiazolyl-benzoic acid and the presence of auxiliary ligands, coordination polymers with different dimensionalities (1D, 2D, and 3D) have been prepared. researchgate.netmdpi.comresearchgate.netresearchgate.netfau.de

One notable example involves the use of p-(5-thiazolyl)benzoic acid with zinc(II), which resulted in a two-dimensional coordination polymer. researchgate.net In this structure, the deprotonated carboxylate group of the ligand coordinates to the zinc ions, forming paddle-wheel-like dimeric units, which are characteristic secondary building units in MOF chemistry. researchgate.netresearchgate.net The thiazole groups can either coordinate to the metal centers or remain available for further interactions. researchgate.net

The structural diversity of these materials is further highlighted by the synthesis of four different 1D coordination polymers using m-(2-thiazolyl)benzoic acid and zinc(II) salts, with and without auxiliary ligands like 4,4′-dipyridyl and 1,2-bis(4-pyridyl)ethane. researchgate.net In these structures, the zinc ions form paddle-wheel dimers bridged by the carboxylate groups of the ligand. researchgate.net The dimensionality and properties of the resulting coordination polymers can be tuned by the choice of the auxiliary ligand. researchgate.netmdpi.com

The luminescent properties of these materials are also of significant interest. MOFs and CPs containing thiazole-based ligands often exhibit ligand-centered fluorescence. mdpi.com For example, a zinc coordination polymer with p-(5-thiazolyl)benzoic acid showed a solid-state emission at 427 nm, appearing blue under a UV lamp. mdpi.com The emission properties can be influenced by the coordination environment and the presence of guest molecules or other metal ions. researchgate.netmdpi.com

LigandMetal IonDimensionalityStructural FeaturesReference
p-(5-Thiazolyl)benzoic acidZn(II)2DPaddle-wheel dimers researchgate.net
m-(2-Thiazolyl)benzoic acidZn(II)1DPaddle-wheel dimers, with and without auxiliary ligands researchgate.net
p-(2-Thiazolyl)benzoic acidZn(II)1DBridging carboxylate groups researchgate.net

Integration into Functional Polymeric Materials

The unique chemical structure of this compound, featuring both a carboxylic acid group and a thiazole ring, makes it a valuable component for integration into functional polymeric materials. smolecule.com The carboxylic acid allows for its incorporation into polymer backbones or for its use as a functional side group. smolecule.com This can impart specific properties to the resulting materials, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

While direct studies on the integration of this compound into polymers are not extensively detailed in the provided search results, the general principles of using benzoic acid derivatives in polymer science are well-established. For instance, benzoic acid derivatives are used to create self-assembled monolayers (SAMs) on various substrates, which can then be used to inhibit atomic layer deposition (ALD), a technique for creating thin films. mdpi.com This demonstrates the potential for benzoic acid-containing molecules to functionalize surfaces and control material deposition at the nanoscale.

Furthermore, the thiazole moiety is known for its diverse biological activities and its use as a building block in the synthesis of more complex molecules. smolecule.com The incorporation of thiazole-containing units into polymers could lead to materials with interesting electronic, optical, or biological properties. The development of such functional polymers could have applications in areas like organic electronics, sensor technology, and biomedical devices.

Synthesis of Fluorescent Probes and Imaging Agents for In Vitro Biological Research

The inherent fluorescence of the thiazole ring system makes this compound and its derivatives promising candidates for the development of fluorescent probes and imaging agents for in vitro biological research. mdpi.comsmolecule.com These tools are crucial for visualizing and studying biological processes at the cellular and molecular level.

The synthesis of luminescent metal-organic frameworks (LMOFs) from thiazole-containing ligands is a key area of research. researchgate.netmdpi.com These LMOFs can exhibit strong, ligand-centered fluorescence. For example, a zinc coordination polymer incorporating p-(5-thiazolyl)benzoic acid emits blue light under UV excitation. mdpi.com The fluorescence of these materials can be sensitive to their environment, making them suitable for sensing applications.

Derivatives of thiazole are also used in the development of fluorescent probes for detecting specific analytes. For instance, thiazolo[5,4-d]thiazoles, which are composed of two fused thiazole rings, are highly fluorescent and have been incorporated into LMOFs for detecting environmental contaminants. researchgate.net While not directly involving this compound, this demonstrates the utility of the thiazole scaffold in creating fluorescent materials.

The development of fluorescent probes often involves modifying the core fluorophore to include a recognition element for a specific target. The carboxylic acid group of this compound could be functionalized to attach such recognition moieties, enabling the creation of targeted fluorescent probes for specific proteins, enzymes, or other biomolecules in in vitro assays.

Utilization in Chemosensors and Biosensors for Analytical Applications

The ability of this compound and its derivatives to form coordination complexes with metal ions and their inherent fluorescence make them excellent candidates for the development of chemosensors and biosensors. researchgate.netmdpi.com These analytical devices are designed to detect specific chemical or biological species with high sensitivity and selectivity.

Luminescent metal-organic frameworks (LMOFs) constructed from thiazole-based ligands have shown significant promise as chemical sensors. researchgate.netmdpi.com The fluorescence of these materials can be quenched or enhanced upon interaction with specific analytes. For example, a zinc coordination polymer containing a thiazole-based ligand exhibited luminescence quenching in the presence of mercury(II) ions in aqueous solution, indicating its potential as a sensor for this toxic metal. researchgate.netmdpi.com

The selectivity of these sensors can be tuned by modifying the structure of the ligand and the metal center. fau.de The pores within the MOF structure can also be engineered to selectively adsorb certain analytes, further enhancing the sensor's specificity. fau.de

Beyond metal ion detection, biosensors for detecting biologically relevant molecules can also be developed. For instance, an optical test strip for detecting benzoic acid in food has been fabricated by immobilizing tyrosinase on a polymeric support. mdpi.com While this example does not use this compound directly, it illustrates the principle of using benzoic acid derivatives in biosensor construction. The carboxylic acid group of this compound could be used to immobilize the molecule onto a sensor surface, while the thiazole ring could act as a signaling unit.

Sensor TypeTarget AnalytePrinciple of DetectionReference
ChemosensorHg(II) ionsLuminescence quenching researchgate.netmdpi.com
BiosensorBenzoic acidEnzyme inhibition mdpi.com

Catalytic Applications in Organic Transformations

The structural features of this compound and its derivatives suggest their potential for use in catalysis, particularly in the context of metal-organic frameworks (MOFs) and functionalized nanoparticles.

MOFs can serve as platforms for heterogeneous catalysis. mdpi.com The porous nature of MOFs allows for the diffusion of reactants to the active sites within the framework, while the well-defined structure can lead to high selectivity. By incorporating catalytically active metal centers or functional organic linkers, MOFs can be designed to catalyze a wide range of organic transformations. While specific examples of this compound being used as a ligand in a catalytic MOF were not found in the search results, the principle is well-established. The thiazole nitrogen and the carboxylate oxygen atoms of the ligand could coordinate to a metal center, which could then act as a Lewis acid catalyst.

Another approach involves the functionalization of magnetic nanoparticles with ligands like benzoic acid derivatives to create recoverable catalysts. nih.gov For example, silica-coated magnetic nanoparticles have been functionalized with a urea-benzoic acid ligand. nih.gov This material acted as a heterogeneous dual acidic and hydrogen-bonding catalyst for the synthesis of thiazolidin-4-ones and hexahydroquinolines. nih.gov The catalyst could be easily separated from the reaction mixture using a magnet and reused multiple times without a significant loss of activity. nih.gov This highlights the potential for developing sustainable catalytic systems based on benzoic acid derivatives.

Role in Supramolecular Assembly and Self-Assembled Monolayers (SAMs)

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in the field of supramolecular chemistry, including the formation of self-assembled monolayers (SAMs). mdpi.comnanobioletters.commpg.desigmaaldrich.com

Supramolecular assemblies are complex chemical systems formed by the spontaneous association of molecules through non-covalent interactions. Benzoic acid derivatives are known to form well-ordered two-dimensional supramolecular networks on surfaces. mpg.de For example, 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid forms honeycomb networks on a silver surface, with the structure being influenced by temperature. mpg.de The carboxylic acid groups play a crucial role in forming hydrogen bonds that drive the self-assembly process. mpg.de

SAMs are ordered molecular assemblies that form spontaneously on a solid surface. mdpi.comsigmaaldrich.com They are of great interest for modifying the surface properties of materials. Alkanethiols on gold are a classic example of SAMs, but other molecules, including carboxylic acids, can also form SAMs on various oxide surfaces. mdpi.comsigmaaldrich.com Benzoic acid and its derivatives have been investigated as inhibitors for atomic layer deposition (ALD) by forming SAMs on cobalt substrates. mdpi.com These monolayers can block the deposition of materials in specific areas, enabling patterned film growth. mdpi.com The carboxylic acid group anchors the molecule to the surface, while the rest of the molecule dictates the surface properties. mdpi.com The thiazole ring in this compound could introduce specific electronic or chemical properties to the surface of a SAM.

Lead Compound Identification and Validation for Target-Based Research (Pre-clinical, non-clinical trial data)

Derivatives of this compound have been investigated as lead compounds in preclinical, non-clinical research for various therapeutic targets. The thiazole ring is a common scaffold in medicinal chemistry, known for its diverse biological activities. sciencescholar.ussciencescholar.us

One area of investigation is in the development of enzyme inhibitors. For example, novel substituted 3-benzoic acid derivatives have been designed and synthesized as inhibitors of dihydrofolate reductase from Mycobacterium tuberculosis (MtDHFR), a potential target for new anti-tuberculosis drugs. uef.fi In this study, a fragment-based approach was used to develop analogs with improved inhibitory activity. uef.fi One of the synthesized compounds showed significantly higher activity than the original fragment and exhibited an uncompetitive inhibition mechanism. uef.fi

Thiazole-containing compounds have also been explored as kinase inhibitors for cancer therapy. For instance, a phenyl-thiazolyl-benzoic acid derivative was identified as an inhibitor of the growth of human acute promyelocytic leukemia (APL) cells. preprints.org This compound was found to bind to retinoic acid X receptor α (RXRα) and retinoic acid receptor α (RARα). preprints.org

Furthermore, benzoic acid derivatives have been conjugated with other pharmacologically active moieties to create hybrid molecules with enhanced biological activity. For example, new isatin-benzoic acid conjugates have been synthesized and evaluated for their anticancer activity against human breast and cervical cancer cell lines. researchgate.net Some of these conjugates showed potent inhibitory activity. researchgate.net

The following table summarizes some of the research findings on the preclinical evaluation of this compound derivatives and related compounds.

Compound ClassTargetTherapeutic AreaKey FindingsReference
Substituted 3-benzoic acid derivativesDihydrofolate reductase (MtDHFR)TuberculosisIdentified potent uncompetitive inhibitors. uef.fi
Phenyl-thiazolyl-benzoic acid derivativeRXRα and RARαCancer (Leukemia)Inhibited the growth of human APL cells. preprints.org
Isatin-benzoic acid conjugatesNot specifiedCancer (Breast, Cervical)Synthesized conjugates with potent anticancer activity. researchgate.net

Applications in Agrochemicals (e.g., as fungicides or herbicides)

The thiazole ring is a key component in a variety of agrochemicals, valued for its broad spectrum of biological activities. researchgate.netsmolecule.com Similarly, benzoic acid derivatives are recognized for their herbicidal properties. The combination of these two pharmacophores in this compound suggests a promising scaffold for the development of new agrochemicals.

Fungicidal Potential:

The thiazole moiety is a well-established pharmacophore in antifungal drug discovery. researchgate.net Research into phenylthiazole derivatives has revealed significant antifungal activities against various plant pathogens. For instance, certain phenylthiazole derivatives containing an acylhydrazone moiety have demonstrated potent inhibition of Magnaporthe oryzae, the fungus responsible for rice blast disease, with EC50 values superior to some commercial fungicides. mdpi.com

A study on thiazole benzoate (B1203000) derivatives highlighted their effectiveness against Botrytis cinerea and Sclerotinia sclerotiorum. One particular derivative, (4,5-dimethylthiazol-2-yl)(m-tolyl)methyl benzoate, exhibited significant inhibitory activity with EC50 values of 13.82 mg/L and 3.66 mg/L against these fungi, respectively. These findings underscore the potential of thiazole-based compounds in controlling plant fungal diseases.

In another study, novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid were synthesized and screened for their antifungal activity, indicating the ongoing interest in combining thiazole and benzoic acid features for fungicidal applications. bohrium.com The fungicidal activity of these compounds is often attributed to their ability to interfere with essential fungal cellular processes.

Table 1: Fungicidal Activity of Selected Thiazole Derivatives

Compound/DerivativeTarget FungiEC50 (mg/L)Reference
Phenylthiazole derivatives with acylhydrazoneMagnaporthe oryzae1.29 - 2.65 mdpi.com
(4,5-dimethylthiazol-2-yl)(m-tolyl)methyl benzoateBotrytis cinerea13.82
(4,5-dimethylthiazol-2-yl)(m-tolyl)methyl benzoateSclerotinia sclerotiorum3.66

This table presents data on the fungicidal activity of various thiazole derivatives, suggesting the potential of the thiazole moiety for agrochemical applications.

Herbicidal Potential:

Benzoic acid and its derivatives are a known class of herbicides. For example, 2-picolinic acid, a structural analog of benzoic acid, is the basis for several commercial herbicides. nih.gov Modifications to the 2-picolinic acid structure, such as the introduction of aryl groups, have led to the discovery of new potent herbicides. nih.gov

While direct studies on the herbicidal activity of this compound are scarce, the known herbicidal properties of benzoic acid derivatives suggest that this compound could serve as a lead structure for the development of new herbicides. The thiazole group could potentially enhance the efficacy or spectrum of activity. Research on other heterocyclic compounds, such as 1,3,4-thiadiazole (B1197879) derivatives, has also shown promising herbicidal effects, further supporting the exploration of thiazole-containing compounds in this area. researchgate.net

The development of new herbicides is crucial for managing weed resistance and ensuring food security. The structural framework of this compound, combining a proven herbicidal scaffold (benzoic acid) with a versatile heterocyclic ring (thiazole), presents a rational starting point for the design and synthesis of novel herbicidal agents.

Future Research Directions and Outlook for 3 5 Thiazolyl Benzoic Acid Chemistry

Exploration of Novel and More Sustainable Synthetic Routes

The development of efficient and environmentally friendly methods for synthesizing 3-(5-Thiazolyl)benzoic acid and its analogs is a cornerstone of future research. While established routes exist, the focus is shifting towards "green chemistry" principles. This includes the exploration of catalytic C-H activation and functionalization reactions to directly couple the thiazole (B1198619) and benzoic acid precursors, minimizing the need for pre-functionalized starting materials and reducing waste. Microwave-assisted organic synthesis (MAOS) presents another avenue for accelerating reaction times and improving yields. Furthermore, the use of biocatalysis, employing enzymes to construct the core scaffold, is a promising area that could offer high selectivity and mild reaction conditions.

Design of Advanced Analogs with Tunable Physico-chemical and Biological Properties

The structural versatility of this compound allows for the systematic modification of its core structure to fine-tune its properties. Future research will heavily invest in the design and synthesis of advanced analogs. By introducing various substituents on both the thiazole and benzoic acid rings, researchers can modulate key parameters such as solubility, lipophilicity, and electronic properties. This targeted approach is crucial for optimizing the compound's performance in specific applications, including as a potential therapeutic agent. For instance, the synthesis of amide derivatives has been explored to enhance biological activity.

A key area of interest is the development of derivatives with enhanced biological activity. For example, the synthesis of 3-carboxy-N-methyl-N-(5-thiazolyl)benzamide, an amide derivative, highlights the potential for creating compounds with tailored biological profiles.

Integration into Multi-component Systems and Hybrid Functional Materials

The bifunctional nature of this compound, with its carboxylic acid group and the nitrogen and sulfur atoms in the thiazole ring, makes it an excellent building block for coordination chemistry and materials science. There is a growing interest in incorporating this molecule into multi-component systems such as metal-organic frameworks (MOFs) and coordination polymers. These materials can exhibit interesting properties, including porosity, catalysis, and luminescence, with potential applications in gas storage, separation, and sensing. The development of hybrid materials, where this compound is integrated with other functional components like nanoparticles or polymers, is another promising direction for creating materials with novel synergistic properties.

Application in Emerging Fields of Chemical Science and Interdisciplinary Research

The unique properties of this compound and its derivatives are expected to find applications in a variety of emerging scientific fields. In chemical biology, these compounds can be used as molecular probes to study biological processes or as starting points for the development of new diagnostic tools. The intersection of this compound chemistry with nanotechnology could lead to the development of novel drug delivery systems or advanced imaging agents. Furthermore, its potential role in fields such as organic electronics and photochemistry is beginning to be explored, opening up new avenues for interdisciplinary research.

Synergistic Computational-Experimental Approaches for Rational Compound Design and Mechanistic Understanding

The integration of computational modeling with experimental work is becoming increasingly crucial for the efficient design of new molecules and for gaining a deeper understanding of their behavior. In the context of this compound, computational tools such as density functional theory (DFT) can be used to predict the geometric and electronic properties of novel analogs. Molecular docking simulations can help in identifying potential biological targets and in predicting the binding affinity of new derivatives. This synergistic approach allows for a more rational design of experiments, saving time and resources, and provides valuable insights into the mechanisms of action at a molecular level.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(5-Thiazolyl)benzoic acid derivatives, and how are they characterized?

  • Methodological Answer : Derivatives are synthesized via condensation reactions between benzoic acid scaffolds and thiazole-containing precursors. For example, reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates forms thiourea intermediates, which undergo acid-catalyzed cyclization to yield oxadiazinane or triazinane derivatives . Characterization involves elemental analysis (C.H.N.), UV-Vis spectroscopy (e.g., λmax at 340–380 nm for azo derivatives), and LC-MS for purity assessment .

Q. What analytical techniques are suitable for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Elemental Analysis : Confirm stoichiometry via C.H.N. analysis (e.g., deviations <0.4% indicate purity) .
  • UV-Vis Spectroscopy : Identify π→π* transitions in conjugated systems (e.g., absorbance at 340–420 nm for azo-linked derivatives) .
  • LC-MS : Quantify benzoic acid derivatives using high-resolution mass spectrometry (HRMS) and monitor metabolic pathways .

Advanced Methodological Challenges

Q. How can response surface methodology (RSM) optimize the synthesis of this compound derivatives?

  • Methodological Answer :

  • Experimental Design : Use central composite design (CCD) to vary parameters (e.g., temperature, pH, molar ratios). For instance, in benzoic acid production, RSM optimized incubation temperature (30–40°C) and starter culture concentration, achieving a yield of 12.3 mg/L .
  • Data Analysis : Apply ANOVA to identify significant factors (e.g., pH as a critical variable with p < 0.05) and generate 3D contour plots to visualize interactions .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental spectra with NIST reference data (e.g., electron ionization mass spectra for 3,5-dichlorobenzoic acid) .
  • Computational Modeling : Use density functional theory (DFT) to predict IR and NMR spectra, aligning theoretical results with observed data .

Q. What strategies are effective for designing cyclization reactions to form heterocyclic systems from this compound precursors?

  • Methodological Answer :

  • Acid-Catalyzed Cyclization : Treat thiourea intermediates with HCl to form oxadiazinane-thiones (e.g., 80% yield at 60°C for 24 hours) .
  • Amine-Mediated Cyclization : React precursors with methylamine to generate triazinane-thiones, monitoring progress via TLC (30% EtOAc/hexane) .

Q. How can structure-activity relationships (SARs) be evaluated for this compound derivatives in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Test derivatives against cancer cell lines (e.g., MTT assay) and compare IC50 values. For example, triazolo-thiadiazine derivatives showed cytotoxicity at IC50 = 8–12 µM .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase) and prioritize candidates for synthesis .

Key Considerations

  • Avoid Commercial Sources : Reliable data from peer-reviewed studies (e.g., Georg Thieme Verlag, NIST) are prioritized over commercial databases .
  • Method Reproducibility : Detailed synthetic protocols (e.g., reaction times, solvent ratios) ensure reproducibility in academic settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.